Cas no 1448140-63-3 ((2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one)

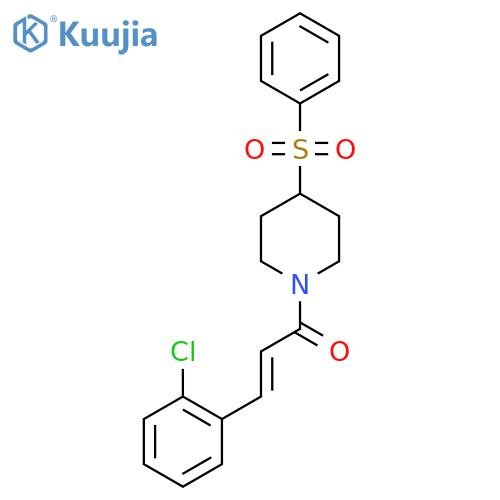

1448140-63-3 structure

商品名:(2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one

(2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one

- (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one

- AKOS024563628

- F6441-2444

- 1448140-63-3

- (E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one

- (2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one

-

- インチ: 1S/C20H20ClNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-11,18H,12-15H2/b11-10+

- InChIKey: LPCJMSUIYMKSCL-ZHACJKMWSA-N

- ほほえんだ: ClC1C=CC=CC=1/C=C/C(N1CCC(CC1)S(C1C=CC=CC=1)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 389.0852424g/mol

- どういたいしつりょう: 389.0852424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 599

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 62.8Ų

(2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6441-2444-4mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-2mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-75mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-20μmol |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-3mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-40mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-25mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-50mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-10μmol |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2444-1mg |

(2E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

1448140-63-3 | 1mg |

$54.0 | 2023-09-09 |

(2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1448140-63-3 ((2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量